Stereochemical Configuration at C-5
X-ray diffraction analysis has definitively established that Euphorbia factor L7b possesses an R* configuration at the C-5 position, a correction from the previously assumed S* configuration [1]. In direct contrast, its closest analog, Euphorbia factor L7a, which is co-isolated and structurally related, possesses a jokinol skeleton and an S* configuration at C-5 [1]. This stereochemical divergence at a key chiral center differentiates the two compounds' overall three-dimensional structures and potential binding modes.
| Evidence Dimension | Absolute configuration at C-5 |
|---|---|
| Target Compound Data | R* |
| Comparator Or Baseline | Euphorbia factor L7a (S*) |
| Quantified Difference | Inversion of stereochemistry |
| Conditions | X-ray diffraction analysis of isolated compounds |
Why This Matters
The precise stereochemistry is critical for structure-activity relationship (SAR) studies and target engagement, ensuring that the compound used in assays matches the reported bioactive conformation.
- [1] Jiao, W., et al. (2009). Lathyrane diterpenes from Euphorbia lathyris as modulators of multidrug resistance and their crystal structures. Bioorganic & Medicinal Chemistry, 17(13), 4786-4792. View Source
